molecular formula C35H33BF2N2O2 B11832618 4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide

4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide

Cat. No.: B11832618
M. Wt: 562.5 g/mol
InChI Key: IYVOILIPTJYSIH-GRSDYBEUSA-N
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Description

“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” is a complex organic compound that features a unique combination of aromatic rings, fluorine atoms, and boron-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” typically involves multi-step organic reactions. The process may start with the preparation of the dimethylaminophenyl styryl intermediates, followed by their coupling with boron-containing reagents under controlled conditions. Common reagents used in these reactions include organoboranes, fluorinating agents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Biology

In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or imaging agents due to their strong fluorescence.

Medicine

In medicinal chemistry, the compound’s structure could be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as conductive polymers or coatings with unique optical properties.

Mechanism of Action

The mechanism by which “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” exerts its effects depends on its application. For instance, in organic electronics, the compound’s mechanism involves the transfer of electrons through its conjugated system. In biological applications, the mechanism may involve interactions with specific molecular targets, such as proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing heterocycles and fluorinated aromatic compounds, such as:

  • Boron-dipyrromethene (BODIPY) dyes
  • Fluorinated stilbenes
  • Boronic acids and esters

Uniqueness

What sets “4,6-Bis(4-dimethylaminophenyl styryl)-2,2-difluoro-(1,3,2) dioxaborinin-4-ene-1-ium-2-uide” apart is its combination of dimethylaminophenyl groups, fluorine atoms, and a boron-containing heterocycle. This unique structure imparts distinct electronic and optical properties, making it valuable for various advanced applications.

Properties

Molecular Formula

C35H33BF2N2O2

Molecular Weight

562.5 g/mol

IUPAC Name

4-[(E)-1-[6-[(E)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-2,2-difluoro-3-oxa-1-oxonia-2-boranuidacyclohexa-4,6-dien-4-yl]-2-phenylethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C35H33BF2N2O2/c1-39(2)30-19-15-28(16-20-30)32(23-26-11-7-5-8-12-26)34-25-35(42-36(37,38)41-34)33(24-27-13-9-6-10-14-27)29-17-21-31(22-18-29)40(3)4/h5-25H,1-4H3/b32-23+,33-24+

InChI Key

IYVOILIPTJYSIH-GRSDYBEUSA-N

Isomeric SMILES

[B-]1(OC(=CC(=[O+]1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)N(C)C)/C(=C/C4=CC=CC=C4)/C5=CC=C(C=C5)N(C)C)(F)F

Canonical SMILES

[B-]1(OC(=CC(=[O+]1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=CC4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)(F)F

Origin of Product

United States

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